![molecular formula C10H9Br2NO B1621391 2,6-Dibromo-4-Isopropylphenyl Isocyanate CAS No. 306935-84-2](/img/structure/B1621391.png)
2,6-Dibromo-4-Isopropylphenyl Isocyanate
Overview
Description
2,6-Dibromo-4-Isopropylphenyl Isocyanate is a chemical compound with the molecular formula C10H9Br2NO . It is used in various chemical reactions due to its isocyanate group .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-Isopropylphenyl Isocyanate consists of an isopropyl group attached to a phenyl ring, which also carries two bromine atoms and an isocyanate group .Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2,6-Dibromo-4-Isopropylphenyl Isocyanate, are highly reactive due to the presence of the isocyanate functional group (N=C=O) which can react with compounds containing active hydrogen atoms . This reactivity allows isocyanates to form a variety of products, depending on the specific reactants involved .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (319) and physical form (liquid), suggest that it could potentially be absorbed and distributed in the body .
Action Environment
The action of 2,6-Dibromo-4-Isopropylphenyl Isocyanate can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could potentially influence its stability and efficacy. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence the action of the compound.
Safety and Hazards
This compound is classified as a hazard under the GHS07 classification. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,3-dibromo-2-isocyanato-5-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-6(2)7-3-8(11)10(13-5-14)9(12)4-7/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYHXAROYBPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N=C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371036 | |
Record name | 2,6-Dibromo-4-Isopropylphenyl Isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-Isopropylphenyl Isocyanate | |
CAS RN |
306935-84-2 | |
Record name | 2,6-Dibromo-4-Isopropylphenyl Isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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